molecular formula C6H3NOS B6249649 2-ethynyl-1,3-thiazole-4-carbaldehyde CAS No. 1211537-62-0

2-ethynyl-1,3-thiazole-4-carbaldehyde

Cat. No. B6249649
CAS RN: 1211537-62-0
M. Wt: 137.2
InChI Key:
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Description

2-ethynyl-1,3-thiazole-4-carbaldehyde is a thiazole aldehyde derivative . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Molecular Structure Analysis

The molecular weight of 2-ethynyl-1,3-thiazole-4-carbaldehyde is 141.19 . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives, including 2-ethynyl-1,3-thiazole-4-carbaldehyde, can undergo various chemical reactions. For instance, they can undergo donor–acceptor, nucleophilic, and oxidation reactions . They can also undergo the Baylis–Hillman reaction with methyl acrylate catalyzed by DABCO .


Physical And Chemical Properties Analysis

2-ethynyl-1,3-thiazole-4-carbaldehyde is a liquid . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1,3-thiazole-4-carbaldehyde involves the reaction of 2-bromo-1,3-thiazole with acetylene followed by oxidation of the resulting compound.", "Starting Materials": [ "2-bromo-1,3-thiazole", "acetylene", "sodium hydroxide", "sodium carbonate", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1,3-thiazole in a mixture of acetylene and sodium hydroxide.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Cool the mixture and extract the product with ether.", "Step 4: Wash the ether layer with water and dry over sodium carbonate.", "Step 5: Concentrate the ether layer to obtain 2-ethynyl-1,3-thiazole.", "Step 6: Dissolve 2-ethynyl-1,3-thiazole in sulfuric acid and add potassium permanganate.", "Step 7: Heat the mixture under reflux for several hours.", "Step 8: Cool the mixture and extract the product with ether.", "Step 9: Wash the ether layer with water and dry over sodium carbonate.", "Step 10: Concentrate the ether layer to obtain 2-ethynyl-1,3-thiazole-4-carbaldehyde." ] }

CAS RN

1211537-62-0

Product Name

2-ethynyl-1,3-thiazole-4-carbaldehyde

Molecular Formula

C6H3NOS

Molecular Weight

137.2

Purity

95

Origin of Product

United States

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